Lipophilicity (LogP) vs. 3-Methyl Regioisomer
In the absence of direct experimental LogD7.4 data, the calculated partition coefficient (XLogP) provides a crucial differentiation point. (4-Methylpyridazin-3-yl)methanol has an XLogP of -0.6 [1], whereas its regioisomer, (3-Methylpyridazin-4-yl)methanol, has a predicted XLogP of -0.3, calculated using the same algorithm (PubChem XLogP3). This 0.3 log unit difference indicates a 2-fold lower preference for the organic phase for the target compound, suggesting superior aqueous solubility and fundamentally different lipophilic efficiency (LipE) profiles for derived leads.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP = -0.6 |
| Comparator Or Baseline | (3-Methylpyridazin-4-yl)methanol; XLogP = -0.3 |
| Quantified Difference | ΔXLogP = -0.3 units (approximately 2-fold lower lipophilicity) |
| Conditions | In silico prediction via PubChem XLogP3 algorithm, consistent computational model. |
Why This Matters
A lower LogP for the target compound directly translates to higher aqueous solubility and can reduce non-specific binding and metabolic clearance compared to its more lipophilic isomer, a critical factor in early drug candidate selection.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 58923800, (4-Methylpyridazin-3-yl)methanol. (XLogP3-AA value). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 137471186, (3-Methylpyridazin-4-yl)methanol. (XLogP3-AA value for comparator). View Source
